molecular formula C12H12BrN3O B8636241 1-(6-Bromophthalazin-1-yl)pyrrolidin-3-ol

1-(6-Bromophthalazin-1-yl)pyrrolidin-3-ol

Cat. No.: B8636241
M. Wt: 294.15 g/mol
InChI Key: MZRGEDRJOQMGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromophthalazin-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

1-(6-bromophthalazin-1-yl)pyrrolidin-3-ol

InChI

InChI=1S/C12H12BrN3O/c13-9-1-2-11-8(5-9)6-14-15-12(11)16-4-3-10(17)7-16/h1-2,5-6,10,17H,3-4,7H2

InChI Key

MZRGEDRJOQMGOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C3C=CC(=CC3=CN=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 6-bromo-1-chlorophthalazine (Example 1, 0.12 g, 0.5 mmol), pyrrolidin-3-ol (0.08 mL, 1.0 mmol) and potassium carbonate (0.07 g, 0.5 mmol) in 5 mL acetonitrile was added to a glass microwave reaction vessel. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 180° C. for 20 min. After about 20 min., all starting material was converted to product (M+1=294, 296). The mixture was concentrated under vacuum and purified via flash chromatography (silica gel) eluting with a gradient of 2% 2 M ammonia in MeOH/DCM to 6% 2M ammonia in MeOH/DCM to give 0.13 1-(6-bromophthalazin-1-yl)pyrrolidin-3-ol as yellow solid. Found MS (ES+): 294, 296(M+H)+.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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